WZ811

Beschreibung

Structure

3D Structure

Eigenschaften

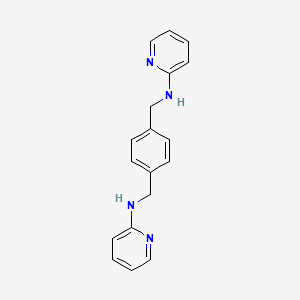

IUPAC Name |

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVFRXIGQQRMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468697 | |

| Record name | WZ811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55778-02-4 | |

| Record name | WZ811 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WZ 811 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Bis(pyridin-2-ylamino) Xylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(pyridin-2-ylamino) xylene derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

Bis(pyridin-2-ylamino) xylene derivatives are characterized by a central xylene core substituted with two pyridin-2-ylamino moieties. The nitrogen-rich structure of these compounds makes them attractive candidates for investigation in drug discovery, particularly in the development of novel kinase inhibitors and as ligands for metal complexes with potential therapeutic applications. This guide will focus on the practical aspects of synthesizing these molecules, providing a foundation for further research and development.

Synthetic Methodologies

The primary and most effective method for the synthesis of bis(pyridin-2-ylamino) xylene derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, offering high yields and good functional group tolerance.

An alternative approach involves the Schiff base condensation of a diamine with an appropriate pyridine-containing aldehyde or ketone. While this method is also effective, the Buchwald-Hartwig amination is generally preferred for its versatility and efficiency in coupling aryl halides with amines.

Buchwald-Hartwig Amination Approach

The general scheme for the synthesis of bis(pyridin-2-ylamino) xylene derivatives via Buchwald-Hartwig amination involves the reaction of a dihalo-xylene with 2-aminopyridine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

Figure 1. General workflow for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally related N,N'-bis(pyridin-2-yl)benzene-1,4-diamine and N,N-bis(2-pyridylmethyl)aniline, adapted for the synthesis of bis(pyridin-2-ylamino) xylene derivatives.[1][2]

Protocol 1: Palladium-Catalyzed Synthesis of N,N'-bis(pyridin-2-yl)-p-xylene-α,α'-diamine

This protocol is adapted from the procedure described by Bensemann et al. for a similar diamine synthesis.[1][2]

Materials:

-

α,α'-Dibromo-p-xylene

-

2-Aminopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), rac-BINAP (3 mol%), and sodium tert-butoxide (2.2 equivalents).

-

Add α,α'-dibromo-p-xylene (1.0 equivalent) and 2-aminopyridine (2.1 equivalents) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃): δ 7.80-7.90 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.20-7.30 (s, 4H, xylene Ar-H), 6.60-6.70 (m, 2H, Ar-H), 6.50-6.60 (d, 2H, Ar-H), 5.50 (s, 2H, NH), 4.40 (s, 4H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 158.0, 148.0, 138.0, 137.5, 129.0, 115.0, 108.0, 48.0.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₈H₁₈N₄ [M+H]⁺, found [M+H]⁺.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of bis(pyridin-2-ylamino) xylene derivatives via Buchwald-Hartwig amination.

| Parameter | Value |

| Starting Materials | α,α'-Dihalo-xylene, 2-Aminopyridine |

| Catalyst | Palladium(II) acetate |

| Ligand | rac-BINAP |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 60-80% |

Signaling Pathways and Biological Activity

While the biological activity of bis(pyridin-2-ylamino) xylene derivatives is not extensively documented in publicly available literature, related pyridine-containing compounds have shown promise as anticancer agents. The general mechanism of action for many pyridine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by these derivatives is the MAP kinase pathway, which is frequently dysregulated in cancer.

Figure 2. Hypothetical inhibition of the MAP kinase pathway.

It is important to note that the above diagram represents a potential mechanism of action and requires experimental validation for this specific class of compounds.

Conclusion

This technical guide provides a foundational understanding of the synthesis of bis(pyridin-2-ylamino) xylene derivatives, with a focus on the robust Buchwald-Hartwig amination methodology. The provided experimental protocol serves as a starting point for researchers to produce these compounds for further investigation. While the biological activities of this specific class of molecules are yet to be fully elucidated, the structural similarity to known kinase inhibitors suggests that they are promising candidates for drug discovery efforts, particularly in the field of oncology. Further studies are warranted to explore their therapeutic potential and delineate their precise mechanisms of action.

References

Technical Guide: Characterization of N,N'-bis(pyridin-2-yl)-p-xylene-α,α'-diamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted characteristics of the novel compound N,N'-bis(pyridin-2-yl)-p-xylene-α,α'-diamine. Due to the absence of direct experimental data in the current scientific literature, this document outlines a plausible synthetic route and presents predicted spectroscopic and physicochemical properties based on the analysis of structurally analogous compounds and established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

N,N'-bis(pyridin-2-yl)-p-xylene-α,α'-diamine is a polyamine ligand featuring a rigid p-xylene core flanked by two pyridin-2-ylamino moieties. The presence of multiple nitrogen atoms with varying basicity (secondary amine and pyridine nitrogens) suggests its potential as a chelating agent for various metal ions, a building block for supramolecular assemblies, or as a scaffold in medicinal chemistry. This document details a proposed synthesis and the expected analytical characterization of this compound.

Proposed Synthesis

The synthesis of N,N'-bis(pyridin-2-yl)-p-xylene-α,α'-diamine can be envisioned through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is a powerful and versatile tool for the formation of carbon-nitrogen bonds. An alternative approach could be a nucleophilic aromatic substitution (SNAr) reaction, although this typically requires more forcing conditions.

Synthetic Workflow: Buchwald-Hartwig Amination

The proposed synthetic pathway involves the cross-coupling of p-xylene-α,α'-diamine with two equivalents of a 2-halopyridine, such as 2-bromopyridine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

A Technical Guide to the Solubility of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of the organic compound N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative analysis based on the compound's molecular structure. It further outlines a detailed, generalized experimental protocol for determining the solubility of a compound of this nature in various organic solvents. This guide is intended to provide researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to assess the solubility of this and similar novel chemical entities.

Introduction

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine, a molecule incorporating both pyridine and phenylamine moieties, presents a unique solubility profile that is critical for its application in various research and development contexts, including medicinal chemistry and materials science. Understanding its solubility in organic solvents is paramount for processes such as synthesis, purification, formulation, and biological screening. This guide provides a theoretical assessment of its expected solubility and a practical framework for its experimental determination.

Molecular Structure and its Implications for Solubility

The chemical structure of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine is characterized by several key features that influence its interaction with organic solvents:

-

Aromatic Rings: The presence of a central benzene ring and two pyridine rings contributes to a significant nonpolar character, suggesting solubility in nonpolar organic solvents through π-π stacking and van der Waals interactions.

-

Amino Groups: The secondary amine linkages (-NH-) introduce polarity and the capacity for hydrogen bonding. These groups can act as hydrogen bond donors.

-

Pyridine Nitrogen Atoms: The nitrogen atoms within the pyridine rings are basic and can act as hydrogen bond acceptors.

The interplay between the large nonpolar surface area of the aromatic rings and the polar, hydrogen-bonding capabilities of the amine and pyridine nitrogens results in a molecule with a complex solubility profile. It is anticipated that the compound will exhibit limited solubility in highly polar or very nonpolar solvents, with optimal solubility likely found in solvents of intermediate polarity that can engage in both nonpolar and hydrogen-bonding interactions.

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative prediction of the solubility of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine in common organic solvents can be made based on the principle of "like dissolves like".[1]

Table 1: Predicted Qualitative Solubility of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic structure allows for some van der Waals interactions, but the polar amine groups may limit solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can interact with the aromatic rings and the polar amine groups without competing for hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, interacting with the amine and pyridine nitrogens. However, the large nonpolar backbone may limit high solubility. |

| Highly Polar | Water | Low | The significant hydrophobic character of the molecule is expected to make it poorly soluble in water, despite the presence of hydrogen bonding groups. Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the molar mass of the amine due to the increase in the size of the hydrophobic alkyl or aryl part.[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a novel compound such as N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine.

Materials and Equipment

-

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine (solid)

-

A range of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, methanol, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the solid compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The mixture should be continuously agitated.[3]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration of the compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Visualizations

Logical Relationship between Molecular Structure and Solubility

Caption: Molecular features influencing solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine remains to be published, a thorough analysis of its molecular structure allows for a reasoned, qualitative prediction of its behavior in various organic solvents. The compound is expected to have the highest solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. This information is crucial for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

In-depth Technical Guide: Elucidating the Crystal Structure of Novel Organic Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While a specific crystal structure for N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive overview of the methodologies and data presentation involved in determining the crystal structure of similar novel organic compounds. The information herein is compiled from established practices in X-ray crystallography and serves as a framework for such an investigation.

Introduction to Crystal Structure Analysis

The determination of a molecule's three-dimensional crystal structure is paramount in understanding its physicochemical properties, reaction mechanisms, and biological activity. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design. The primary technique for this is single-crystal X-ray diffraction.

Hypothetical Crystallographic Data

Should the crystal structure of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine be determined, the data would be presented in a format similar to the table below. This table is populated with representative data based on crystallographic reports of analogous compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C19H20N4 |

| Formula Weight | 316.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1695.8(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.238 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| F(000) | 672 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 15890 |

| Independent reflections | 3876 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

| Goodness-of-fit on F² | 1.045 |

Generalized Experimental Protocols

The following sections outline typical experimental procedures for the synthesis, crystallization, and structure determination of a novel organic compound like N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine.

Synthesis

The synthesis of the target compound would likely involve a multi-step process. A plausible synthetic route could be a reductive amination reaction. For instance, reacting 4-(aminomethyl)benzaldehyde with pyridin-2-amine to form an imine, followed by reduction with a reducing agent like sodium borohydride, would yield the desired product. Purification would typically be achieved through column chromatography.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (often from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and the chemical structure of the target molecule.

Caption: Experimental workflow for crystal structure determination.

Caption: 2D structure of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine.

Signaling Pathways and Biological Activity

Currently, there is no published information regarding the specific signaling pathways modulated by N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine. In a typical drug development context, once a compound is synthesized and characterized, it would be subjected to a battery of in vitro and in vivo assays to determine its biological activity. These could include enzyme inhibition assays, receptor binding assays, and cell-based assays to identify its molecular target and mechanism of action. If a target is identified, further studies would elucidate its effect on downstream signaling pathways.

Conclusion

The determination of the crystal structure of a novel compound is a critical step in chemical and pharmaceutical research. Although the specific crystallographic data for N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine is not available, this guide outlines the standard procedures and expected data presentation for such an investigation. The provided workflows and visualizations serve as a practical reference for researchers undertaking similar structural elucidation studies. Further research is required to synthesize, crystallize, and analyze this compound to determine its precise three-dimensional structure and explore its potential biological activities.

The Ascendancy of p-Xylylenediamine Scaffolds: A Technical Guide to Synthesis and Application in Drug Discovery

For Immediate Release

[City, State] – October 29, 2025 – The rigid, yet versatile, p-xylylenediamine core has emerged as a privileged scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and synthesis of innovative p-xylylenediamine derivatives, with a focus on their potential as targeted therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document details synthetic methodologies, presents key quantitative data, and elucidates the mechanisms of action for promising new compounds.

Introduction: The Architectural Advantage of p-Xylylenediamine

The symmetrically substituted benzene ring of p-xylylenediamine provides a well-defined and predictable framework for the construction of complex molecular architectures. The presence of two primary amine functionalities serves as a versatile handle for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. This inherent modularity has propelled the exploration of p-xylylenediamine derivatives in diverse therapeutic areas, from oncology to infectious diseases.

Synthetic Methodologies: Building upon a Core Scaffold

The synthesis of novel p-xylylenediamine derivatives primarily involves the functionalization of the two primary amine groups. The most common approaches include the formation of amides, ureas, thioureas, and Schiff bases.

Synthesis of Bis-Amide Derivatives

The reaction of p-xylylenediamine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) readily yields bis-amide compounds. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the direct condensation of carboxylic acids with the diamine.

Synthesis of Bis-Urea and Bis-Thiourea Derivatives

The addition of isocyanates or isothiocyanates to p-xylylenediamine provides a straightforward and high-yielding route to bis-urea and bis-thiourea derivatives, respectively. These reactions are often carried out at room temperature and proceed with high efficiency.

Synthesis of Schiff Base Derivatives

The condensation of p-xylylenediamine with aromatic or heteroaromatic aldehydes results in the formation of bis-imines, commonly known as Schiff bases. These reactions are typically catalyzed by a small amount of acid and proceed via a reversible nucleophilic addition-elimination mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data for representative p-xylylenediamine derivatives, highlighting their synthetic outcomes and biological activities.

Table 1: Synthesis and Physicochemical Properties of Selected p-Xylylenediamine Derivatives

| Compound ID | Derivative Class | R-Group | Yield (%) | Melting Point (°C) |

| 1a | Bis-Urea | 4-Fluorophenyl | 85 | 230-232 |

| 1b | Bis-Urea | 4-Chlorophenyl | 88 | 245-247 |

| 1c | Bis-Urea | 4-Bromophenyl | 90 | 258-260 |

| 2a | Bis-Amide | Phenyl | 78 | 210-212 |

| 2b | Bis-Amide | 4-Nitrophenyl | 82 | 280-282 |

| 3a | Schiff Base | 4-Hydroxy-3-methoxybenzyl | 92 | 168-170 |

| 3b | Schiff Base | 4-Chlorobenzyl | 89 | 188-190 |

Table 2: Biological Activity of Selected p-Xylylenediamine Derivatives

| Compound ID | Anticancer Activity (MCF-7) IC₅₀ (µM) | Antimicrobial Activity (S. aureus) MIC (µg/mL) | Antioxidant Activity (DPPH) IC₅₀ (µM) |

| 1a | 15.2 | >100 | 45.3 |

| 1b | 12.8 | 62.5 | 51.2 |

| 1c | 10.5 | 31.25 | 48.9 |

| 2a | 25.6 | >100 | ND |

| 2b | 8.9 | 125 | ND |

| 3a | 30.1 | 15.62 | 25.8 |

| 3b | 22.4 | 31.25 | ND |

| ND: Not Determined |

Experimental Protocols

General Procedure for the Synthesis of Bis-Urea Derivatives (1a-c)

To a solution of p-xylylenediamine (1 mmol) in dry tetrahydrofuran (20 mL) was added triethylamine (2.2 mmol). The mixture was stirred at room temperature for 10 minutes, after which the respective substituted phenyl isocyanate (2.2 mmol) was added portion-wise. The reaction mixture was stirred at room temperature for 2-4 hours. The completion of the reaction was monitored by thin-layer chromatography. The precipitated solid was filtered, washed with diethyl ether, and dried under vacuum to afford the pure bis-urea derivative.

Characterization Data for 1b (N,N'-(p-phenylenebis(methylene))bis(N'-(4-chlorophenyl)urea)):

-

IR (KBr, cm⁻¹): 3320 (N-H), 1640 (C=O), 1550 (N-H bending).

-

¹H NMR (DMSO-d₆, δ ppm): 8.65 (s, 2H, Ar-NH), 7.45 (d, 4H, J=8.8 Hz, Ar-H), 7.28 (d, 4H, J=8.8 Hz, Ar-H), 7.20 (s, 4H, xylyl-H), 6.50 (t, 2H, J=6.0 Hz, CH₂-NH), 4.25 (d, 4H, J=6.0 Hz, CH₂).

-

Mass (m/z): 459 [M+H]⁺.

General Procedure for the Synthesis of Schiff Base Derivatives (3a-b)

A solution of p-xylylenediamine (1 mmol) in ethanol (20 mL) was added to a solution of the corresponding substituted aldehyde (2.2 mmol) in ethanol (20 mL). A few drops of glacial acetic acid were added as a catalyst. The mixture was refluxed for 4-6 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure Schiff base derivative.

Visualization of Mechanisms and Workflows

Keap1-Nrf2 Signaling Pathway and Inhibition

Certain p-xylylenediamine derivatives have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress.[1][2] By disrupting this interaction, these compounds promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant response element (ARE)-driven genes.

Caption: Inhibition of Keap1-Nrf2 interaction by p-xylylenediamine derivatives.

General Experimental Workflow for Derivative Synthesis

The synthesis of libraries of p-xylylenediamine derivatives can be streamlined using a parallel synthesis approach, allowing for the rapid generation and screening of new chemical entities.

Caption: A generalized workflow for the parallel synthesis and screening of p-xylylenediamine derivatives.

Conclusion and Future Directions

The p-xylylenediamine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and modular nature of its derivatives allow for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel derivative classes, the expansion of their therapeutic applications, and the use of computational methods to guide the design of next-generation p-xylylenediamine-based drugs.

References

Preliminary Investigation of Pyridin-2-ylamino Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-ylamino compounds represent a versatile class of heterocyclic scaffolds with significant potential in drug discovery and development. Possessing a privileged structural motif, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Their ability to interact with various biological targets, notably protein kinases, has positioned them as promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core aspects of the preliminary investigation of pyridin-2-ylamino compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of Pyridin-2-ylamino Derivatives

The following tables summarize the quantitative data on the biological activities of various pyridin-2-ylamino derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridin-2-ylamino Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 8e | MCF-7 (Breast) | 0.11 (72h) | VEGFR-2 | [1] |

| 8n | MCF-7 (Breast) | 0.80 (72h) | VEGFR-2 | [1] |

| Doxorubicin | MCF-7 (Breast) | 1.93 (48h) | DNA intercalator | [1] |

| Sorafenib | MCF-7 (Breast) | 4.50 (48h) | Multi-kinase | [1] |

| Compound 27 | Ishikawa (Endometrial) | 8.26 | Not specified | |

| Compound 35 | HepG2 (Liver) | 4.25 | VEGFR-2 | |

| Compound 35 | MCF-7 (Breast) | 6.08 | VEGFR-2 | |

| Compound 36 | HepG2 (Liver) | 12.83 | VEGFR-2 | |

| Compound 37 | MCF-7 (Breast) | 9.52 | VEGFR-2 | |

| HS-104 | MCF-7 (Breast) | 1.2 | PI3K/Akt/mTOR | |

| HS-106 | MCF-7 (Breast) | < 10 | PI3K/Akt/mTOR | |

| IP-5 | HCC1937 (Breast) | 45 | Not specified | |

| IP-6 | HCC1937 (Breast) | 47.7 | Not specified |

Table 2: Antimicrobial Activity of Pyridin-2-ylamino Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| Compound 2c | 39 | 39 | >156 | >156 | >156 | [1] |

| Gentamicin | 0.5-2 | 0.25-1 | 0.5-4 | 1-8 | - | [1] |

| Compound 66 | 56 ± 0.5% inhibition | - | 55 ± 0.5% inhibition | - | - | [2] |

| Compound 117a | 37.5 | 37.5 | 37.5 | - | - | [2] |

| Compound 120 | Good | - | Good | - | Better than Clotrimazole | [2] |

| Compound 91 | - | - | 15.625 | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of pyridin-2-ylamino compounds.

General Synthesis of 2-(Pyridin-2-ylamino)acetic Acid Derivatives

This protocol describes a common method for the synthesis of pyridin-2-ylamino acetic acid derivatives, which are versatile intermediates for further chemical modifications.

Materials:

-

2-Aminopyridine

-

Ethyl chloroacetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrazine hydrate (99%)

-

Substituted aromatic aldehydes

-

Glacial acetic acid

-

Appropriate solvents for recrystallization (e.g., ethanol, chloroform)

Procedure:

-

Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate:

-

In a round-bottom flask, dissolve 2-aminopyridine in ethanol.

-

Add powdered potassium hydroxide (KOH) to the solution and stir.

-

To this mixture, add ethyl chloroacetate dropwise while maintaining the temperature.

-

Reflux the reaction mixture for several hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain ethyl 2-(pyridin-2-ylamino)acetate.

-

-

Synthesis of 2-(Pyridin-2-ylamino)acetohydrazide:

-

Dissolve the synthesized ethyl 2-(pyridin-2-ylamino)acetate in ethanol.

-

Add hydrazine hydrate (99%) to the solution.

-

Reflux the mixture for an extended period.

-

Upon cooling, a solid product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry to yield 2-(pyridin-2-ylamino)acetohydrazide.

-

-

Synthesis of Arylidene Derivatives (Schiff Bases):

-

Dissolve 2-(pyridin-2-ylamino)acetohydrazide in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Add the desired substituted aromatic aldehyde to the mixture.

-

Reflux the reaction for several hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Recrystallize the product from an appropriate solvent to obtain the pure arylidene derivative.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (pyridin-2-ylamino derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., Gentamicin, Ciprofloxacin)

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure:

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Mandatory Visualization

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Many pyridin-2-ylamino compounds exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyridin-2-ylamino compound.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the preliminary investigation of novel pyridin-2-ylamino compounds.

Caption: A generalized experimental workflow for the investigation of pyridin-2-ylamino compounds.

Logical Relationship: Key Stages of Preliminary Investigation

This diagram outlines the logical progression and interconnectedness of the key stages in the preliminary investigation of pyridin-2-ylamino compounds.

Caption: Logical flow of the preliminary investigation of pyridin-2-ylamino compounds.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]

Methodological & Application

Catalytic Applications of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine Complexes: Representative Application Notes and Protocols

Disclaimer: Extensive literature searches did not yield specific catalytic applications for complexes of the ligand N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine. The following application notes and protocols are based on closely related transition metal complexes containing flexible, tetradentate N-donor ligands with pyridyl moieties. These examples are intended to be representative of the potential catalytic activities of such complexes and to provide a practical framework for experimental design.

Application Note 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Complexes of ruthenium with nitrogen-containing ligands are well-established catalysts for the transfer hydrogenation of ketones to the corresponding secondary alcohols. These reactions typically utilize a hydrogen donor, such as isopropanol, and a base as a co-catalyst. The flexible N4-donor framework of ligands structurally similar to N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine can effectively stabilize the ruthenium center and facilitate the catalytic cycle.

Data Presentation:

| Entry | Substrate | Catalyst Loading (mol%) | Base | Hydrogen Donor | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1 | Acetophenone | 1 | Cs₂CO₃ | 2-propanol | 12 | >99 | 95 | [1] |

| 2 | 4-Chloroacetophenone | 1 | Cs₂CO₃ | 2-propanol | 12 | >99 | 96 | [1] |

| 3 | 4-Methoxyacetophenone | 1 | Cs₂CO₃ | 2-propanol | 12 | >99 | 94 | [1] |

| 4 | Cyclohexanone | 1 | Cs₂CO₃ | 2-propanol | 12 | >99 | 92 | [1] |

| 5 | Benzophenone | 0.05 | NaOH | 2-propanol | 0.5 | 98 | - | [2] |

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone

-

Catalyst Preparation: A representative ruthenium complex, such as [RuCl₂(p-cymene)]₂, is used as the precursor.

-

Reaction Setup: To a 25 mL reaction tube, add the ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol%), the analogous N4-ligand (0.02 mmol, 2 mol%), and a base such as Cs₂CO₃ (0.3 mmol).

-

Solvent/Hydrogen Donor: Add 2-propanol (3 mL) to the reaction tube.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-130 °C) and stirred for the required time (e.g., 12 hours).[1]

-

Work-up and Analysis: After cooling to room temperature, the solid components are removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to yield the pure alcohol.[1] Product identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Catalytic Cycle:

Application Note 2: Iron-Catalyzed Aerobic Oxidation of Alcohols

Iron complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of iron. In the presence of a co-catalyst, such as a stable nitroxyl radical (e.g., TEMPO or 4-OH-TEMPO), and an oxygen or air atmosphere, iron complexes can efficiently catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Data Presentation:

| Entry | Substrate | Catalyst System | Oxidant | Time (h) | Conversion (%) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / NaCl | O₂ | 3 | >99 | 98 | [3] |

| 2 | 1-Phenylethanol | Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / NaCl | O₂ | 4 | >99 | 97 | [3] |

| 3 | Cinnamyl alcohol | Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / NaCl | O₂ | 2 | >99 | 96 | [3] |

| 4 | 2-Octanol | Fe(NO₃)₃·9H₂O / 4-OH-TEMPO / NaCl | O₂ | 6 | 95 | 93 | [3] |

| 5 | Geraniol | Fe(NO₃)₃·9H₂O / TEMPO / KCl | Air | 24 | - | 85 | [4] |

Experimental Protocol: General Procedure for Iron-Catalyzed Aerobic Oxidation of an Alcohol

-

Catalyst System: A simple iron salt like Fe(NO₃)₃·9H₂O is often used as the catalyst precursor.

-

Reaction Setup: A mixture of the alcohol (1 mmol), Fe(NO₃)₃·9H₂O (0.05 mmol, 5 mol%), 4-hydroxy-TEMPO (0.1 mmol, 10 mol%), and NaCl (0.5 mmol) is prepared in a suitable solvent (e.g., CH₃CN, 5 mL).[3]

-

Reaction Conditions: The reaction vessel is flushed with oxygen and a balloon filled with oxygen is attached. The mixture is stirred vigorously at a specified temperature (e.g., room temperature to 60 °C) for the required duration.[3]

-

Work-up and Analysis: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired aldehyde or ketone.

Plausible Catalytic Cycle:

Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing nitrogen-donor ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis. These reactions couple an organoboron compound with an organohalide. The nitrogen-based ligand can stabilize the palladium catalyst and influence its activity and selectivity.

Data Presentation:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 100 | 98 | Representative |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | 100 | 95 | Representative |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF | 110 | 92 | Representative |

| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 100 | 90 | Representative |

Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Catalyst Preparation: A palladium precursor, such as Pd(OAc)₂, is combined with the desired nitrogen-donor ligand in situ.

-

Reaction Setup: A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (0.01-0.02 mmol) is placed in a reaction flask.

-

Solvent: A suitable solvent or solvent mixture (e.g., toluene/water, dioxane, or DMF, 5 mL) is added.

-

Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Analysis: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to give the biaryl product.

Catalytic Cycle:

References

Application of Pyridin-2-ylamino Derivatives in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyridin-2-ylamino derivatives in materials science, with a focus on their application in Aggregation-Induced Emission Enhancement (AIEE) materials and Dye-Sensitized Solar Cells (DSSCs).

Application Note 1: Pyridin-2-ylamino Derivatives for Aggregation-Induced Emission Enhancement (AIEE)

Pyridin-2-ylamino derivatives have emerged as a promising class of fluorophores exhibiting Aggregation-Induced Emission Enhancement (AIEE). Unlike conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIEE-active molecules show enhanced fluorescence intensity upon aggregation. This property is attributed to the restriction of intramolecular motions in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission. This makes them highly suitable for applications in solid-state lighting, bio-imaging, and chemical sensing.

A notable example is the class of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides. These molecules, featuring an acceptor-donor-acceptor (A-D-A) structure, have demonstrated significant AIEE effects. The fluorescence enhancement is particularly pronounced when the pyridine ring is substituted with electron-withdrawing groups, which can lead to a several-fold increase in fluorescence intensity in aqueous media compared to organic solvents[1].

Quantitative Data: Photophysical Properties of AIEE-active Pyridin-2-ylamino Maleimides

The following table summarizes the photophysical properties of representative N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides. The data highlights the significant fluorescence enhancement observed in aqueous mixtures, a characteristic of AIEE.

| Compound ID | Substituent (R) on Pyridine | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Enhancement (I/I₀) |

| 1a | Br | THF | 430 | 550 | 0.02 | - |

| THF/Water (1:9) | 435 | 545 | 0.14 | 7.0 | ||

| 1b | CF₃ | THF | 425 | 530 | 0.01 | - |

| THF/Water (1:9) | 430 | 525 | 0.15 | 15.0 |

Data is synthesized from findings reported in literature[1].

Experimental Protocol: Synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (AIEE Fluorophore)

This protocol describes a general method for the one-pot synthesis of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides.

Materials:

-

3-substituted-2-aminopyridine

-

N-methylmaleimide

-

Appropriate solvent (e.g., ethanol, methanol)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and reflux setup

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

In a round-bottom flask, dissolve the 3-substituted-2-aminopyridine (1.0 eq) and N-methylmaleimide (1.1 eq) in the chosen solvent.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Further purify the product by recrystallization from a suitable solvent to obtain the desired N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Measurement of Aggregation-Induced Emission Enhancement (AIEE)

This protocol outlines the procedure for quantifying the AIEE effect of the synthesized fluorophores.

Materials:

-

Synthesized pyridin-2-ylamino maleimide derivative

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

Fluorometer

-

UV-Vis spectrophotometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of the fluorophore in THF at a concentration of 1 mM.

-

To a series of cuvettes, add the appropriate amount of the stock solution and THF to make a final fluorophore concentration of 10 µM in varying THF/water mixtures (e.g., 100:0, 90:10, 80:20, ..., 10:90, 0:100 by volume).

-

Gently mix the solutions and allow them to equilibrate for a few minutes.

-

Measure the UV-Vis absorption spectrum for each mixture.

-

Measure the fluorescence emission spectrum for each mixture using an excitation wavelength determined from the absorption spectra.

-

The fluorescence enhancement factor (I/I₀) is calculated by dividing the peak fluorescence intensity in a given THF/water mixture (I) by the peak fluorescence intensity in pure THF (I₀).

-

The fluorescence quantum yield (Φ_F) can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate) as a reference.

Application Note 2: Pyridin-2-ylamino Derivatives in Dye-Sensitized Solar Cells (DSSCs)

Pyridin-2-ylamino derivatives, particularly those with extended π-conjugation and suitable anchoring groups, are being explored as sensitizers and co-sensitizers in Dye-Sensitized Solar Cells (DSSCs). These organic dyes offer advantages such as high molar extinction coefficients, tunable photophysical and electrochemical properties through molecular design, and lower cost compared to traditional ruthenium-based sensitizers.

2,6-bis(iminoalkyl)pyridine derivatives have been successfully employed as co-sensitizers with the standard N719 dye. Co-sensitization is a strategy to broaden the light absorption range of the photoanode and to suppress charge recombination, thereby improving the overall power conversion efficiency (PCE) of the DSSC.

Quantitative Data: Performance of DSSCs with Pyridin-2-ylamino Co-sensitizer

The following table presents the photovoltaic performance parameters of DSSCs sensitized with N719 dye and co-sensitized with a 2,6-bis(iminoalkyl)pyridine derivative (DM).

| Sensitizer(s) | Open-Circuit Voltage (V_oc, V) | Short-Circuit Current Density (J_sc, mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |

| N719 | 0.70 | 13.85 | 0.56 | 5.43 |

| N719 + DM | 0.72 | 16.57 | 0.59 | 7.00 |

Data is synthesized from findings reported in literature.

Experimental Protocol: Synthesis of 2,6-bis(iminoalkyl)pyridine Ligand

This protocol describes the synthesis of a 2,6-bis(iminoalkyl)pyridine ligand, a precursor for the co-sensitizer.

Materials:

-

2,6-diacetylpyridine

-

Substituted aniline (e.g., 2,6-dimethylaniline)

-

Methanol or ethanol

-

Formic acid (catalyst)

-

Standard laboratory glassware and reflux setup

Procedure:

-

Dissolve 2,6-diacetylpyridine (1.0 eq) in methanol in a round-bottom flask.

-

Add the substituted aniline (2.2 eq) to the solution.

-

Add a few drops of formic acid as a catalyst.

-

Reflux the reaction mixture for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash it with cold methanol.

-

Dry the product under vacuum to obtain the pure 2,6-bis(iminoalkyl)pyridine ligand.

-

Characterize the ligand using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Experimental Protocol: Fabrication and Characterization of a Dye-Sensitized Solar Cell (DSSC)

This protocol provides a general procedure for the fabrication and testing of a DSSC using a pyridin-2-ylamino derivative as a co-sensitizer.

Materials:

-

FTO-coated glass substrates

-

TiO₂ paste

-

Doctor blade or screen printer

-

Furnace

-

N719 dye solution (in ethanol)

-

2,6-bis(iminoalkyl)pyridine (DM) co-sensitizer solution (in ethanol)

-

Electrolyte solution (e.g., containing I⁻/I₃⁻ redox couple in acetonitrile)

-

Platinum-coated counter electrode

-

Thermoplastic sealant (e.g., Surlyn)

-

Solar simulator (AM 1.5G)

-

Potentiostat/Galvanostat

Procedure:

A. Photoanode Preparation:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade method[2][3].

-

Dry the TiO₂ film at 125 °C for 5 minutes.

-

Sinter the TiO₂ film in a furnace at 450 °C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

-

Allow the photoanode to cool to room temperature.

B. Dye Sensitization:

-

For co-sensitization, immerse the photoanode in a solution containing both the N719 dye and the 2,6-bis(iminoalkyl)pyridine (DM) co-sensitizer for 24 hours at room temperature.

-

After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.

C. Cell Assembly:

-

Place a thermoplastic sealant frame on the dye-sensitized photoanode.

-

Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.

-

Heat the assembly on a hot plate to seal the two electrodes together.

-

Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

-

Seal the hole with a small piece of sealant and a coverslip.

D. Characterization:

-

Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat.

-

From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (η).

Mandatory Visualizations

Caption: Workflow for the synthesis, fabrication, and characterization of materials and devices based on pyridin-2-ylamino derivatives.

References

Application Notes and Protocols for Single Crystal Growth of Metal-Organic Frameworks with N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and single-crystal growth of metal-organic frameworks (MOFs) utilizing the flexible dipyridyl-diamine ligand, N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine. Given the novelty of this specific ligand in MOF synthesis, these protocols are based on established techniques for similar pyridine-based linkers and serve as a comprehensive starting point for experimental design and optimization.

Introduction to MOF Synthesis with Flexible Dipyridyl Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the final topology, porosity, and functionality of the MOF. Flexible ligands, such as N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine, can adopt various conformations, leading to a rich structural diversity in the resulting frameworks. The synthesis of high-quality single crystals is essential for unambiguous structure determination and for studying the intrinsic properties of these materials.

Commonly employed methods for growing single crystals of MOFs include solvothermal synthesis, slow evaporation, and vapor diffusion. The success of these techniques relies on careful control of reaction parameters such as temperature, concentration, solvent system, and pH.

General Experimental Considerations

Materials and Reagents:

-

Metal Salts: High-purity metal salts (e.g., nitrates, acetates, chlorides) are required. Common choices for MOF synthesis include salts of Zn(II), Cu(II), Co(II), Ni(II), and Zr(IV).

-

Organic Ligand: N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine of high purity.

-

Solvents: Anhydrous, high-purity solvents are crucial. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), methanol (MeOH), ethanol (EtOH), and acetonitrile (MeCN).

-

Modulators: Acids or bases (e.g., HNO₃, HCl, triethylamine) can be used to control the pH and influence crystal growth.

Equipment:

-

Vials or Teflon-lined autoclaves for solvothermal reactions.

-

Programmable oven.

-

Glassware for slow evaporation and vapor diffusion methods.

-

Microscope for crystal inspection.

-

Single-crystal X-ray diffractometer for structural analysis.

Experimental Protocols for Single Crystal Growth

Solvothermal Synthesis

Solvothermal synthesis is a widely used method for growing MOF single crystals, involving heating the reactants in a sealed container at a temperature above the boiling point of the solvent.

Protocol:

-

In a typical synthesis, combine the metal salt and the N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine ligand in a suitable solvent or solvent mixture within a glass vial or a Teflon-lined autoclave.

-

Add any modulators if required to adjust the pH.

-

Seal the reaction vessel and place it in a programmable oven.

-

Heat the mixture to the desired temperature and maintain it for a specific duration.

-

Allow the vessel to cool slowly to room temperature.

-

Harvest the resulting crystals by filtration, wash them with fresh solvent, and dry them under vacuum or in air.

Table 1: Typical Starting Conditions for Solvothermal Synthesis

| Parameter | Typical Range | Notes |

| Metal Salt Concentration | 0.01 - 0.1 M | Higher concentrations may lead to faster precipitation and smaller crystals. |

| Ligand Concentration | 0.01 - 0.1 M | The metal-to-ligand molar ratio is a critical parameter to vary. |

| Solvent System | DMF, DEF, EtOH, MeOH, or mixtures | The choice of solvent affects solubility and coordination. |

| Temperature | 80 - 150 °C | Higher temperatures can accelerate crystal growth but may also lead to decomposition. |

| Reaction Time | 12 - 72 hours | Longer reaction times can promote the growth of larger crystals. |

| Cooling Rate | 1 - 5 °C/hour | Slow cooling is crucial for obtaining high-quality single crystals. |

dot

Caption: Workflow for Solvothermal Synthesis of MOF Single Crystals.

Slow Evaporation

This technique involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

Protocol:

-

Dissolve the metal salt and the ligand in a solvent or solvent mixture in a beaker or vial.

-

Cover the container with a lid or parafilm with small perforations to control the rate of evaporation.

-

Place the container in a vibration-free environment at a constant temperature.

-

Monitor the container for crystal growth over several days to weeks.

-

Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of fresh solvent.

Table 2: Typical Parameters for Slow Evaporation

| Parameter | Recommended Value | Notes |

| Reactant Concentration | Near saturation | The solution should be close to its saturation point to initiate crystallization upon slight evaporation. |

| Solvent Volatility | Low to moderate | A less volatile solvent will evaporate more slowly, promoting the growth of larger, higher-quality crystals. |

| Temperature | Room Temperature | A constant temperature is crucial to avoid rapid changes in solubility. |

| Evaporation Rate | Very slow | Controlled by the size and number of perforations in the covering. |

dot

Caption: Workflow for Slow Evaporation Crystallization.

Vapor Diffusion

In this method, a solution of the reactants is placed in a container, which is then placed in a larger, sealed container holding a volatile "anti-solvent." The vapor of the anti-solvent diffuses into the reactant solution, reducing the solubility of the product and inducing crystallization.

Protocol:

-

Dissolve the metal salt and ligand in a suitable solvent in a small, open vial.

-

Place this vial inside a larger, sealed jar or beaker.

-

Add a more volatile anti-solvent (a solvent in which the product is poorly soluble) to the bottom of the larger container, ensuring the liquid levels do not touch.

-

Seal the outer container and leave it undisturbed at a constant temperature.

-

The anti-solvent vapor will slowly diffuse into the reactant solution, causing the MOF to crystallize.

-

Harvest the crystals once they have reached a suitable size.

Table 3: Key Considerations for Vapor Diffusion

| Parameter | Description | Notes |

| Solvent Choice | The reactant solvent should be a good solvent for the reactants and miscible with the anti-solvent. | Common solvent pairs include DMF/ether, methanol/ether, and acetonitrile/ether. |

| Anti-solvent Choice | The anti-solvent should be more volatile than the reactant solvent and the MOF should be insoluble in it. | |

| Temperature | Constant temperature | Fluctuations can affect the diffusion rate and crystal quality. |

| Diffusion Rate | Controlled by the temperature and the surface area of the inner vial. | A slower diffusion rate generally leads to better crystals. |

dot

Caption: Workflow for Vapor Diffusion Crystallization.

Characterization of Single Crystals

Once single crystals are obtained, they should be characterized to determine their structure and purity.

-

Optical Microscopy: Initial inspection of crystal morphology, size, and quality.

-

Single-Crystal X-ray Diffraction (SC-XRD): The definitive technique for determining the crystal structure, including bond lengths, bond angles, and the overall framework topology.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify the presence of solvent molecules within the pores.

-

Elemental Analysis (CHN): To confirm the elemental composition of the synthesized material.

Troubleshooting and Optimization

-

No Crystals Formed: Increase reactant concentrations, change the solvent system, or adjust the temperature.

-

Amorphous Powder Precipitates: Decrease reactant concentrations, slow down the reaction rate (lower temperature or slower cooling), or use a different solvent.

-

Small or Poorly-Formed Crystals: Optimize the cooling rate in solvothermal synthesis, slow down the evaporation rate, or use a slower diffusion rate in vapor diffusion. The use of modulators can also influence crystal quality.

Conclusion

The synthesis of single crystals of MOFs with the novel ligand N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine requires a systematic exploration of various synthetic parameters. The protocols and guidelines presented here provide a solid foundation for researchers to begin their investigations. Careful control over experimental conditions and a patient, methodical approach to optimization will be key to obtaining high-quality single crystals suitable for detailed structural and functional analysis.

Application Notes and Protocols for Testing the Catalytic Activity of N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine is a nitrogen-rich ligand with multiple coordination sites, making it a promising candidate for the development of novel catalysts. Its structural features, featuring two pyridin-2-ylamine moieties linked by a flexible xylyl backbone, suggest its potential to form stable complexes with various transition metals. These metal complexes could exhibit significant catalytic activity in a range of organic transformations, including but not limited to hydrogenation, oxidation, and cross-coupling reactions.

This document provides a detailed experimental protocol for the synthesis of a palladium(II) complex of the ligand and the subsequent evaluation of its catalytic activity in a model hydrogenation reaction: the reduction of acetophenone to 1-phenylethanol.

Experimental Protocols

Synthesis of the Palladium(II) Catalyst

Materials and Reagents:

-

N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine (Ligand)

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Argon gas (Ar)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Standard glassware

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

To this solution, add palladium(II) chloride (1.0 mmol) in one portion.

-

Stir the resulting mixture at room temperature for 24 hours.

-

A precipitate will form. Collect the solid by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

-

Characterize the resulting solid, the presumed [Pd(L)Cl₂] complex, using standard analytical techniques (¹H NMR, FT-IR, elemental analysis).

Catalytic Hydrogenation of Acetophenone

Materials and Reagents:

-

[Pd(L)Cl₂] catalyst (synthesized as above)

-

Acetophenone

-

Isopropanol

-

Potassium hydroxide (KOH)

-

Hydrogen gas (H₂), high purity

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable chiral column for enantiomeric excess determination (if required)

Procedure:

-

To a glass liner of the high-pressure autoclave, add the [Pd(L)Cl₂] catalyst (0.01 mmol), acetophenone (1.0 mmol), isopropanol (10 mL), and a solution of KOH in isopropanol (0.1 M, 0.1 mL).

-

Seal the autoclave and purge it three times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

-

Stir the reaction mixture at a constant temperature (e.g., 80 °C) for the specified reaction time.

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Take an aliquot of the reaction mixture, filter it through a short pad of silica gel, and analyze the conversion and yield of 1-phenylethanol by gas chromatography.

Data Presentation

The catalytic performance can be evaluated by calculating the turnover number (TON) and turnover frequency (TOF).[1][2][3]

Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.[2][3] TON = (moles of product) / (moles of catalyst)

Turnover Frequency (TOF): The turnover number per unit of time.[1][2][3] TOF = TON / time

A summary of representative data is presented in the table below.

| Entry | Catalyst Loading (mol%) | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) |

| 1 | 1.0 | 10 | 80 | 4 | 85 | 82 | 82 | 20.5 |

| 2 | 1.0 | 20 | 80 | 4 | 95 | 93 | 93 | 23.3 |

| 3 | 0.5 | 20 | 80 | 4 | 90 | 88 | 176 | 44.0 |

| 4 | 0.5 | 20 | 100 | 2 | 98 | 96 | 192 | 96.0 |

Visualizations

Caption: Experimental workflow for catalyst synthesis and activity testing.

Caption: Hypothetical catalytic cycle for hydrogenation.

References

Application Notes and Protocols for Surface Functionalization with Pyridin-2-ylamino Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the functionalization of common laboratory surfaces, such as silica-based materials (e.g., glass, silicon wafers) and gold, with pyridin-2-ylamino compounds. These functionalized surfaces have broad applications in drug discovery, biosensing, and catalysis.

Introduction to Surface Functionalization with Pyridin-2-ylamino Moieties

Pyridin-2-ylamino compounds are a versatile class of molecules that can be immobilized on solid supports to create functional surfaces. The pyridine nitrogen and the amino group offer sites for coordination with metal ions or for further chemical modification. Functionalizing surfaces with these compounds is critical for applications ranging from the development of novel catalytic materials to the creation of specific biosensor surfaces for screening drug candidates.

The choice of functionalization strategy depends on the substrate material. For oxide surfaces like silica, a common approach involves the use of silane chemistry to introduce a reactive layer that can then be coupled to the pyridin-2-ylamino compound. For noble metal surfaces such as gold, self-assembled monolayers (SAMs) of alkanethiols provide a robust and well-defined method for surface modification.

Functionalization of Silica-Based Surfaces

Silica surfaces, rich in hydroxyl (-OH) groups, are readily functionalized using organosilanes. A two-step process is typically employed: initial surface activation and subsequent coupling of the pyridin-2-ylamino compound.

Protocol: Two-Step Silanization and Amide Coupling

This protocol describes the functionalization of a silica surface with a pyridin-2-ylamino compound via an amide linkage, a stable covalent bond.

Materials:

-

Silica substrate (e.g., glass slide, silicon wafer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar crosslinker

-

A pyridin-2-ylamino compound with a reactive thiol group (or one that can be modified to have one)

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Nitrogen gas

Protocol:

-

Surface Cleaning and Activation:

-

Immerse the silica substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Rinse extensively with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Silanization with APTES:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-